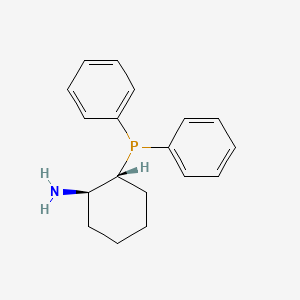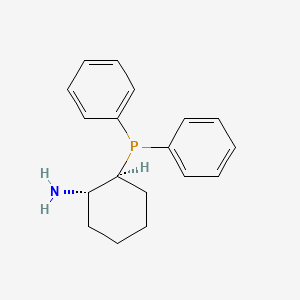
3,5-Bis(methylthio)pyridine
説明
“3,5-Bis(methylthio)pyridine” is an important intermediate in the synthesis of bioactive compounds . It has been extensively investigated as a promising component in the design of novel therapeutics targeted at debilitating diseases, including cancer, inflammation, and microbial infections .
Synthesis Analysis
The synthesis of “3,5-Bis(methylthio)pyridine” involves various methods. For instance, the condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo . Another method involves the solvothermal method .
Molecular Structure Analysis
The molecular formula of “3,5-Bis(methylthio)pyridine” is C₇H₉NS₂ . Its molecular weight is 171.283 g/mol . The structure of this compound has been established by X-ray crystallographic analysis .
Chemical Reactions Analysis
The chemical reactions involving “3,5-Bis(methylthio)pyridine” are complex. For instance, it has been used in the Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation .
Physical And Chemical Properties Analysis
“3,5-Bis(methylthio)pyridine” is a compound with a molecular weight of 171.28300 . The exact physical properties such as density, boiling point, and melting point are not available . It is incompatible with strong oxidizing agents .
科学的研究の応用
Synthesis and Complex Formation
- Synthesis of Redox-Active Ligands : 3,5-Bis(methylthio)pyridine derivatives are synthesized for creating redox-active bis-pyridine ligands. These ligands, like 4',5'-bis(methylthio)-4,5-bis(2-pyridylethynyl)tetrathiafulvalene, are used to form complexes with copper, showing charge transfer from the ligand to the copper atom (Isomura et al., 2007).
Antioxidant Agents
- Development of Antioxidant Agents : The compound bis(methylthio)methylene malononitrile, a derivative of 3,5-Bis(methylthio)pyridine, is used to develop potent antioxidant agents. These compounds show significant antioxidant activity and are synthesized using various nucleophiles (Vartale et al., 2016).
Molecular Characterization and Theoretical Studies
- Density Functional Theory (DFT) Studies : π-conjugated pyridine-based tetrathiafulvalene derivatives, including those with 3,5-Bis(methylthio)pyridine structures, are synthesized and characterized. DFT calculations are used to study their molecular structures and properties (Niu et al., 2014).
Polymer Synthesis
- Hyperbranched Polyelectrolytes : Derivatives of 3,5-Bis(methylthio)pyridine, such as 3,5-bis(bromomethyl)pyridine hydrobromide, are synthesized and used to create new hyperbranched polyelectrolytes. These materials are of interest due to their unique structural and electronic properties (Monmoton et al., 2008).
Catalysis
- Catalytic Applications : Bis(imino)pyridine cobalt methyl complexes, which can include 3,5-Bis(methylthio)pyridine units, are used as catalysts for the hydroboration of alkenes. They exhibit high activity and selectivity, making them valuable for organic synthesis and industrial applications (Obligacion & Chirik, 2013).
Spectroscopic and Bioactive Characteristics
- Investigating Bioactivity : Derivatives like 3,5-bis(2,5-dimethylphenyl)pyridine, related to 3,5-Bis(methylthio)pyridine, are synthesized and studied using various spectroscopic techniques. DFT is applied to analyze their molecular structure and bioactive characteristics, highlighting their potential biological activity (Akram et al., 2020).
Organocatalysis
- Organocatalysts for Transesterification : Novel zwitterionic salts derived from 3,5-Bis(methylthio)pyridine compounds are used as organocatalysts for transesterification reactions. They demonstrate effectiveness in catalyzing these reactions under specific conditions (Ishihara et al., 2008).
Electropolymerization
- Electropolymerization Studies : The synthesis and electropolymerization of 3,5-dithienylpyridines and their complexes, including those derived from 3,5-Bis(methylthio)pyridine, are explored. These compounds are valuable for creating new electrochromic polymers with potential applications in materials science (Krompiec et al., 2008).
Molecular Modeling and Experimental Studies
- Thermodynamic and Transport Properties : Pyridinium-based ionic liquids, including those with 3,5-Bis(methylthio)pyridine structures, are studied through molecular dynamics and experimental methods. This research provides insights into the thermodynamic and transport properties of these ionic liquids, which have potential applications in various fields (Cadena et al., 2006).
Safety And Hazards
特性
IUPAC Name |
3,5-bis(methylsulfanyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIPPVMKHQKIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CN=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500189 | |
| Record name | 3,5-Bis(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(methylthio)pyridine | |
CAS RN |
70999-08-5 | |
| Record name | 3,5-Bis(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-](/img/structure/B1338462.png)


![2-(Furan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1338471.png)







